molecular formula C9H13N B14442183 2,5-Dimethyl-4-ethylpyridine CAS No. 74304-03-3

2,5-Dimethyl-4-ethylpyridine

Cat. No.: B14442183
CAS No.: 74304-03-3
M. Wt: 135.21 g/mol
InChI Key: JBNJDXSYIBJKBL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of two methyl groups at the 2nd and 5th positions and an ethyl group at the 4th position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-ethylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,5-dimethylpyridine with ethyl halides under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the methyl and ethyl positions .

Scientific Research Applications

2,5-Dimethyl-4-ethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-ethylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

74304-03-3

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

4-ethyl-2,5-dimethylpyridine

InChI

InChI=1S/C9H13N/c1-4-9-5-8(3)10-6-7(9)2/h5-6H,4H2,1-3H3

InChI Key

JBNJDXSYIBJKBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC(=C1)C)C

Origin of Product

United States

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